1-Bromo-3-hydroxynaphthalene
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Overview
Description
1-Bromo-3-hydroxynaphthalene, also known as 4-bromo-2-naphthol, is an organic compound with the molecular formula C10H7BrO. It is a brominated derivative of naphthol and is characterized by the presence of a bromine atom at the first position and a hydroxyl group at the third position on the naphthalene ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-hydroxynaphthalene can be synthesized through the bromination of 3-hydroxynaphthalene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-hydroxynaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide, forming nitrile derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form 3-hydroxynaphthalene.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium cyanide (NaCN) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution Reactions: Formation of nitrile derivatives.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of 3-hydroxynaphthalene.
Scientific Research Applications
1-Bromo-3-hydroxynaphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-hydroxynaphthalene involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various chemical and biological systems.
Comparison with Similar Compounds
1-Bromo-3-hydroxynaphthalene can be compared with other brominated naphthols and hydroxynaphthalenes, such as:
- 1-Bromo-2-naphthol
- 2-Bromo-1-naphthol
- 4-Bromo-1-naphthol
Uniqueness:
- Position of Substituents: The unique positioning of the bromine atom and hydroxyl group on the naphthalene ring distinguishes this compound from its isomers.
- Reactivity: The specific arrangement of functional groups influences its reactivity and the types of reactions it undergoes.
- Applications: The compound’s unique properties make it suitable for specific applications in research and industry that may not be achievable with other similar compounds.
Properties
IUPAC Name |
4-bromonaphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNQMYMGUXGWTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477818 |
Source
|
Record name | 4-Bromo-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40477818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5498-31-7 |
Source
|
Record name | 4-Bromo-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40477818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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